ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of the indole and chlorophenyl groups. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and indole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that makes it useful in the study of cellular processes or as a lead compound for drug development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it interacts with specific molecular targets.
Industry: Its unique structure might make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it could bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. The exact pathways involved would depend on the specific biological context and the targets involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-5-(4-bromophenyl)-7-methyl-3-oxo-2-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl (2Z)-5-(4-fluorophenyl)-7-methyl-3-oxo-2-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific combination of functional groups and the resulting chemical properties. The presence of the chlorophenyl group, in particular, may confer unique reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[(1-prop-2-enylindol-3-yl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClN3O3S/c1-4-14-31-16-19(21-8-6-7-9-22(21)31)15-23-26(33)32-25(18-10-12-20(29)13-11-18)24(27(34)35-5-2)17(3)30-28(32)36-23/h4,6-13,15-16,25H,1,5,14H2,2-3H3/b23-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHSKNAHEQWZOJ-HAHDFKILSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CN(C5=CC=CC=C54)CC=C)S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C/C4=CN(C5=CC=CC=C54)CC=C)/S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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